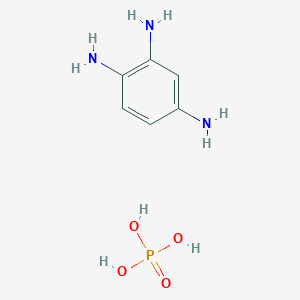

Benzene-1,2,4-triamine;phosphoric acid

Description

Significance of Aromatic Triamines in Contemporary Chemical Research

Aromatic amines are a fundamental class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of materials, including polymers, dyes, and pharmaceuticals. taylorandfrancis.comwikipedia.org Aromatic triamines, which feature three amine groups on an aromatic ring, are of particular interest due to their potential to form complex, three-dimensional structures through hydrogen bonding and other non-covalent interactions. youtube.com This multi-functionality makes them valuable building blocks for creating advanced materials with tailored properties. nbinno.comrsc.org The arrangement of the amine groups on the aromatic nucleus significantly influences the compound's basicity, reactivity, and the geometry of the resulting supramolecular assemblies. youtube.com Consequently, aromatic triamines are pivotal in the development of novel materials, such as porous organic frameworks and coordination polymers.

Fundamental Principles of Organic Amine-Phosphoric Acid Salt Formation

The formation of a salt between an organic amine and an acid is a classic acid-base neutralization reaction. teachy.ailaballey.com Organic amines, acting as Brønsted-Lowry bases, accept a proton from an acid to form an ammonium (B1175870) cation. quora.com Phosphoric acid, a Brønsted-Lowry acid, can donate a proton to the amine. The resulting product is an organic salt, characterized by an ionic bond between the protonated amine (cation) and the phosphate (B84403) anion. teachy.aiquora.com

The extent of proton transfer in these acid-base adducts is a critical factor, which can be predicted to some extent by the difference in the pKa values of the acid and the conjugate acid of the base (ΔpKa). researchgate.netchemrxiv.org A large ΔpKa value generally favors complete proton transfer and the formation of a salt. researchgate.net The stoichiometry of the resulting salt is dependent on the number of acidic protons on the acid and the number of basic amine sites on the organic molecule.

Research Perspectives on Crystalline Organic Acid-Base Adducts

Crystalline organic acid-base adducts, which can be either salts or co-crystals, are a subject of intense research due to their tunable physical and chemical properties. researchgate.netchemrxiv.org The arrangement of molecules in the crystal lattice, governed by hydrogen bonding and other intermolecular forces, dictates properties such as melting point, solubility, and stability. acs.org In the context of materials science, there is a growing interest in creating "charge-assisted hydrogen-bonded frameworks" from organic salts. acs.org These frameworks have potential applications in catalysis, gas storage, and as specialized materials with unique optical or electronic properties. nih.gov The study of how factors like pressure and temperature can influence the formation of either a co-crystal or a salt is an active area of investigation, challenging traditional predictive rules and opening new avenues for materials design. researchgate.netchemrxiv.org

Structure

2D Structure

Properties

CAS No. |

63189-94-6 |

|---|---|

Molecular Formula |

C6H12N3O4P |

Molecular Weight |

221.15 g/mol |

IUPAC Name |

benzene-1,2,4-triamine;phosphoric acid |

InChI |

InChI=1S/C6H9N3.H3O4P/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H,7-9H2;(H3,1,2,3,4) |

InChI Key |

KMLCSPHSPJSALK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)N)N.OP(=O)(O)O |

Origin of Product |

United States |

Synthesis and Crystallographic Analysis of Benzene 1,2,4 Triamine;phosphoric Acid

General Synthetic Methodologies for Aromatic Amine-Phosphoric Acid Salts

The synthesis of an aromatic amine-phosphoric acid salt is typically a straightforward acid-base reaction. google.comgoogle.com A common method involves dissolving the aromatic amine, in this case, Benzene-1,2,4-triamine, in a suitable solvent. google.com An alcoholic solvent like ethanol (B145695) or isopropanol (B130326) is often used. google.com To this solution, a stoichiometric amount of phosphoric acid, either in crystalline form or as a solution, is added. google.com The reaction mixture is then typically stirred, and the resulting salt may precipitate out of the solution. The solid product can then be isolated by filtration, washed, and dried. The precise conditions, such as temperature and solvent, can be optimized to maximize yield and purity.

Crystallographic Data and Molecular Geometry

Specific crystallographic data for Benzene-1,2,4-triamine;phosphoric acid is not readily found in scientific databases. However, based on the structures of related organic phosphate salts, a hypothetical crystal structure can be proposed. It is expected that the crystal lattice would be stabilized by an extensive network of hydrogen bonds between the protonated amine groups of the benzene-1,2,4-triammonium cation and the oxygen atoms of the phosphate anion.

Below is an interactive table with hypothetical, yet plausible, crystallographic data for this compound, based on typical values for similar organic salts.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.52 |

Chemical Reactivity and Mechanistic Investigations of Benzene 1,2,4 Triamine and Its Phosphate Adducts

Nucleophilic and Electrophilic Reactivity of Benzene-1,2,4-triamine (B1199461)

Benzene-1,2,4-triamine is an aromatic compound characterized by a benzene (B151609) ring substituted with three amine (-NH₂) groups. The presence of these groups significantly influences the molecule's reactivity.

Electrophilic Aromatic Substitution: The amine groups are strong activating groups in electrophilic aromatic substitution reactions. They donate electron density to the benzene ring through resonance, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. This activation is more pronounced than in di- or mono-substituted aminobenzenes. The directing effect of the three amino groups would channel incoming electrophiles to the remaining unsubstituted positions on the ring, although steric hindrance could play a role in the regioselectivity of such reactions.

The formation of the phosphate (B84403) adduct would significantly alter this reactivity. Protonation of the amine groups by phosphoric acid would convert them into ammonium (B1175870) (-NH₃⁺) groups. These protonated groups are strongly deactivating and meta-directing for electrophilic aromatic substitution, due to their electron-withdrawing inductive effect. Consequently, the reactivity of the benzene ring towards electrophiles would be substantially diminished in the adduct.

Proton Transfer Dynamics in Amine-Phosphoric Acid Systems

The interaction between Benzene-1,2,4-triamine and phosphoric acid is a classic acid-base reaction involving the transfer of protons from the acid to the basic amine groups.

According to the Brønsted-Lowry theory of acids and bases, an acid is a proton donor and a base is a proton acceptor. Phosphoric acid (H₃PO₄) is a polyprotic acid, capable of donating up to three protons, while Benzene-1,2,4-triamine is a polybasic amine, with each amino group capable of accepting a proton.

The proton transfer process can be represented by a series of equilibria, where the amine groups are successively protonated. The extent of protonation will depend on the pKa values of the conjugate acids of the amine and the pKa values of phosphoric acid.

Table 1: pKa Values of Phosphoric Acid and Related Amines

| Compound | pKa1 | pKa2 | pKa3 |

|---|---|---|---|

| Phosphoric Acid | 2.16 | 7.21 | 12.32 |

| Anilinium ion | 4.61 | ||

| o-Phenylenediaminium ion | 4.74 | 0.6 | |

| m-Phenylenediaminium ion | 5.0 | 2.3 |

Given the pKa values, the first proton transfer from phosphoric acid to one of the amine groups of Benzene-1,2,4-triamine is expected to be a highly favorable process, resulting in the formation of a mono-protonated amine and the dihydrogen phosphate anion (H₂PO₄⁻). Subsequent proton transfers would be less favorable due to the electrostatic repulsion from the already protonated ammonium group. The elucidation of the precise proton transfer mechanism would likely involve a "proton shuttle," where solvent molecules or other species facilitate the movement of protons between the acid and the base.

In systems where both acidic (phosphate) and basic (amine) functionalities are present within the same molecule or a tightly bound ion pair, intramolecular proton transfer can occur. While specific studies on the Benzene-1,2,4-triamine;phosphoric acid adduct are scarce, insights can be drawn from related systems such as phospho-amino acids. In these molecules, the proton can be shared between the phosphate and amino groups, often facilitated by a network of hydrogen bonds.

The formation of the adduct between Benzene-1,2,4-triamine and phosphoric acid would create a system rich in hydrogen bond donors (P-OH and N-H⁺) and acceptors (P=O and N). This could facilitate complex proton transfer dynamics, including the potential for proton exchange between the different amine groups through the intermediacy of the phosphate anion. The specific arrangement of the amine groups in the 1,2,4-positions might allow for unique intramolecular hydrogen bonding patterns within the protonated species, influencing its conformational preferences and reactivity.

Complexation Behavior with Metal Ions

Aromatic amines are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Benzene-1,2,4-triamine, with its three nitrogen donor atoms, can act as a multidentate ligand. The ortho- and para-disposition of the amine groups allows for chelation and the formation of polymeric coordination networks.

The formation of the phosphate adduct would influence its complexation behavior. While the protonated amine groups would be less likely to coordinate directly to a metal center, the phosphate anion itself is an excellent ligand for metal ions. Transition metal phosphate complexes are known to exhibit a wide range of coordination modes, including monodentate, bidentate (chelating or bridging), and even tridentate or tetradentate binding. wikipedia.org

Therefore, the this compound adduct could potentially form novel metal complexes where the metal ion is coordinated by the phosphate anion, which is in turn ionically bonded to the protonated triaminobenzene cation. Alternatively, in a solution with controlled pH, a partially protonated form of the triamine might coordinate to a metal center alongside a phosphate anion. Studies on related systems have shown that ligands derived from aromatic amines can form complexes with metals such as nickel. researchgate.net

Table 2: Examples of Metal Complexes with Amine and Phosphate-related Ligands

| Metal Ion | Ligand Type | Resulting Complex |

|---|---|---|

| Ni(II) | 1,2,4-Triamino-5-nitrobenzene | Binuclear nickel complexes researchgate.net |

| Co(II) | Ethylenediamine and Phosphate | [Co(en)₂(PO₄)] wikipedia.org |

Oxidation and Reduction Pathways of the Triamine Moiety

Aromatic amines are susceptible to oxidation, and Benzene-1,2,4-triamine is noted to be highly unstable in air, suggesting it is easily oxidized. researchgate.net The oxidation can lead to the formation of colored, polymeric products. The initial step in the oxidation likely involves the formation of a radical cation by the removal of an electron from one of the nitrogen atoms.

The presence of phosphoric acid and the resulting protonation of the amine groups would significantly impact the oxidation potential of the triamine moiety. The electron-withdrawing nature of the ammonium groups would make the removal of an electron more difficult, thus increasing the oxidation potential and making the adduct more resistant to oxidation compared to the free base.

Regarding reduction, the benzene ring of Benzene-1,2,4-triamine is already electron-rich and not easily reduced. Reduction of substituted benzenes typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature. The introduction of nitro groups via electrophilic substitution (on the free base) would make the ring more susceptible to reduction. The nitro groups could then be reduced to amino groups. In the context of the phosphate adduct, the deactivating nature of the protonated amine groups would make electrophilic nitration, a prerequisite for subsequent reduction of the ring substituents, very difficult.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

X-ray Diffraction Studies of Crystalline Benzene-1,2,4-triamine (B1199461);phosphoric acid

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the material's structure, including bond lengths, bond angles, and crystal packing. However, specific X-ray diffraction studies for single crystals of Benzene-1,2,4-triamine;phosphoric acid have not been reported in the available scientific literature.

The foundational data obtained from an X-ray diffraction experiment includes the determination of the unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) and the identification of the crystal's space group. The space group describes the symmetry elements present in the crystal structure. This information is crucial for a complete structural elucidation.

As no crystallographic studies for this compound are publicly available, a data table for its unit cell parameters and space group cannot be provided at this time.

Interactive Data Table: Unit Cell Parameters and Space Group (No data available for this compound)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

A detailed crystal structure analysis reveals the nature of intermolecular forces, which are critical for understanding the physical properties of the material. In the case of this compound, the interaction between the protonated amine groups (–NH₃⁺) of the benzene (B151609) derivative and the phosphate (B84403) anion (e.g., H₂PO₄⁻, HPO₄²⁻) would be of primary interest. These interactions would form an extensive hydrogen bonding network.

Analysis of such a network would involve identifying specific hydrogen bond donors (N-H from the cation) and acceptors (O atoms from the phosphate anion) and quantifying their geometries (distances and angles). This would elucidate how the constituent ions are arranged and held together in the crystal lattice. Without experimental crystal structure data, a specific description of these hydrogen bonding networks is not possible.

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups and the nature of chemical bonding, including ionic interactions and hydrogen bonding within a crystal.

Detailed IR and Raman spectra for this compound are not available in the reviewed literature. Therefore, a specific analysis of its vibrational modes cannot be conducted.

If spectra were available, specific frequency regions would be analyzed to identify the characteristic vibrations of the functional groups present in the compound. This would include:

N-H stretching vibrations of the amine and protonated ammonium (B1175870) groups, typically observed in the region of 3200-3500 cm⁻¹.

Aromatic C-H and C=C stretching vibrations from the benzene ring.

P-O and P=O stretching vibrations from the phosphate anion, which are typically strong and appear in the 900-1200 cm⁻¹ region. The exact positions of these bands provide insight into the specific nature of the phosphate species (e.g., H₂PO₄⁻ vs. HPO₄²⁻).

Interactive Data Table: Expected Vibrational Modes (Hypothetical data based on functional groups; no experimental data available)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| -NH₃⁺ / -NH₂ | N-H Stretch | ~3200-3500 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Aromatic Ring | C=C Stretch | ~1400-1600 |

| Phosphate (PO₄) | P-O / P=O Stretch | ~900-1200 |

The formation of a salt between benzene-1,2,4-triamine and phosphoric acid involves proton transfer. Vibrational spectroscopy is an excellent tool for confirming the protonation state. The presence of strong N-H stretching bands, shifted from typical amine frequencies, would indicate the formation of ammonium cations. Similarly, the vibrational modes of the phosphate anion are sensitive to its degree of protonation. The shifts in these key vibrational frequencies upon salt formation would provide direct evidence of the ionic interactions and the strength of the hydrogen bonds within the crystal.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy provides information about the local chemical environment of specific nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁵N) in a solid material. It is particularly valuable for characterizing crystalline and amorphous materials and can provide information that is complementary to X-ray diffraction.

No solid-state NMR studies have been published for this compound. If such data were available, analysis would focus on:

³¹P ssNMR: The chemical shift of the phosphorus nucleus would provide definitive information about the local environment and protonation state of the phosphate anion. Different phosphate species (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) have distinct and well-characterized ³¹P chemical shift ranges.

¹³C ssNMR: Would reveal the number of unique carbon atoms in the crystal's asymmetric unit, providing information about molecular symmetry in the solid state.

¹⁵N ssNMR: Would be highly sensitive to the protonation state of the nitrogen atoms, distinguishing between -NH₂ and -NH₃⁺ groups.

Cross-Polarization Magic-Angle Spinning (CP-MAS) techniques would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. Furthermore, advanced ssNMR experiments could be used to probe internuclear distances and connectivity, helping to piece together the hydrogen bonding network.

Elucidation of Local Chemical Environments

Understanding the local chemical environment in the this compound salt involves pinpointing the location of atoms, defining the nature of chemical bonds, and characterizing the intermolecular forces, primarily the strong hydrogen bonds between the aminium and phosphate ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the local environment of specific nuclei. For this compound, ³¹P NMR spectroscopy is particularly informative. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, which is influenced by protonation state and hydrogen bonding. nih.govresearchgate.net In the solid state, the formation of the salt involves proton transfer from phosphoric acid to one or more amine groups of benzene-1,2,4-triamine. This results in a phosphate anion (H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻) whose ³¹P chemical shift would differ significantly from that of neutral phosphoric acid (referenced to 85% H₃PO₄ at 0 ppm). wikipedia.orgrsc.org For instance, the deprotonation of a phosphate group typically leads to a downfield shift in the ³¹P NMR spectrum. nih.gov The exact chemical shift would indicate the degree of protonation and the nature of the ionic interaction with the protonated amine groups. researchgate.net

¹H NMR spectroscopy complements this by providing information on the proton environments. The formation of ammonium cations (Ar-NH₃⁺) from the amine groups would result in a characteristic downfield shift of the N-H proton signals compared to the neutral amine. Furthermore, coupling between phosphorus and nearby protons (e.g., P-O-H protons or N-H protons involved in hydrogen bonding) can sometimes be observed, providing direct evidence of proximity. huji.ac.il

X-ray Diffraction (XRD) , particularly single-crystal XRD, provides the most definitive structural information. It allows for the precise determination of atomic coordinates, bond lengths, and bond angles. wikipedia.org For this compound, an XRD study would be crucial to:

Confirm the proton transfer from the acid to the amine.

Determine which of the three non-equivalent amine groups on the benzene ring are protonated.

Characterize the geometry of the hydrogen bonds between the ammonium groups (N-H⁺) and the phosphate oxygen atoms (P-O⁻). researchgate.netresearchgate.net This includes measuring N···O distances and N-H···O angles, which are indicative of hydrogen bond strength. rsc.org

| Technique | Parameter | Expected Observation for this compound | Information Gained |

|---|---|---|---|

| ³¹P NMR | Chemical Shift (δ) | Single resonance, shifted from 0 ppm reference. | Confirms the formation of a phosphate anion and indicates its protonation state (e.g., H₂PO₄⁻ vs. HPO₄²⁻). nih.govwikipedia.org |

| ¹H NMR | Chemical Shift (δ) | Downfield shift of N-H protons; distinct signals for aromatic C-H protons. | Indicates formation of ammonium cations; reveals the electronic environment of the benzene ring. |

| IR Spectroscopy | Vibrational Frequencies | Broad N-H⁺ stretching bands (~2800-3200 cm⁻¹); P-O stretching bands (~900-1100 cm⁻¹). nih.gov | Confirms protonation of amine groups and presence of phosphate anion; indicates hydrogen bonding. |

| X-ray Diffraction | Unit Cell Dimensions & Atomic Coordinates | Definitive crystal system, space group, and atomic positions. | Provides precise bond lengths, bond angles, and the 3D structure of the hydrogen-bonding network. researchgate.netresearchgate.net |

Dynamics of Protons and Molecular Motion

The ionic nature and extensive hydrogen-bonding network in this compound give rise to interesting dynamic processes, particularly involving the motion of protons and the reorientation of the molecular components.

Proton Dynamics: The hydrogen bonds between the benzene-1,2,4-triaminium cation and the phosphate anion are not static. Protons can move within these bonds, a process that is fundamental to understanding phenomena like proton conductivity in related materials. rsc.orgresearchgate.net The dynamics can range from localized vibrations to concerted movements along a chain of hydrogen bonds (Grotthuss-like mechanism). rsc.org

Solid-State NMR (SSNMR) is a key technique for studying these dynamics. nih.gov By analyzing NMR spectra at variable temperatures, one can probe motional processes occurring on different timescales. rsc.orgtandfonline.com For example, line-shape analysis can reveal the geometry and rates of motion. nih.gov A narrowing of the NMR signal as temperature increases often indicates the onset of a dynamic process, such as proton exchange or molecular reorientation, that averages out anisotropic interactions. solidstatenmr.org.uk

The activation energies for these dynamic processes can be calculated from the temperature dependence of nuclear spin relaxation times (T₁). tandfonline.com This provides quantitative information about the energy barriers for proton hopping or molecular rotation within the crystal lattice.

Molecular Motion: Besides proton transfer, larger-scale molecular motions can occur in the solid state. This could include:

Rotation of the ammonium (-NH₃⁺) groups around the C-N bonds.

Reorientation of the entire benzene-1,2,4-triaminium cation.

Librational motions of the phosphate anions.

These motions can also be detected by SSNMR, as they influence the local magnetic fields experienced by the nuclei. nih.govrsc.org Techniques sensitive to dipolar couplings, which are averaged by motion, are particularly useful for characterizing the amplitude and frequency of these reorientations. nih.gov

| Dynamic Process | Experimental Technique | Parameter Measured | Derived Information |

|---|---|---|---|

| Proton Hopping / Exchange | Variable-Temperature Solid-State NMR | Spectral line shape changes, Relaxation times (T₁) | Rates of proton exchange, Activation energy for proton transfer. tandfonline.comresearchgate.net |

| Molecular Reorientation (e.g., -NH₃⁺ rotation) | Solid-State NMR | Line width analysis, Anisotropic interactions | Geometry and rate of molecular motion. nih.govrsc.org |

| Vibrational Dynamics | Infrared (IR) Spectroscopy | Band broadening with temperature | Qualitative information on the flexibility and strength of the hydrogen bond network. rsc.org |

Thermal Analysis Techniques in Amine-Phosphate Research

Thermal analysis techniques are indispensable for characterizing the stability, decomposition, and phase behavior of amine-phosphate salts. By subjecting a material to a controlled temperature program, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about its physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. unca.edu This technique is used to determine the thermal stability of a compound and to study its decomposition mechanism. For an amine-phosphate salt, the TGA curve would reveal a multi-step degradation process.

A hypothetical decomposition pathway for this compound, based on the behavior of similar compounds, might include:

Initial Deamination/Decomposition: The first significant mass loss would likely correspond to the decomposition of the organic amine component. This process can involve the release of ammonia (B1221849) and the breakdown of the aromatic ring. mdpi.comcore.ac.uk The temperature at which this occurs is a measure of the salt's thermal stability.

Condensation of Phosphate: Following the loss of the amine, the remaining phosphate species can undergo condensation reactions at higher temperatures. This involves the elimination of water molecules from hydrogen phosphate units to form pyrophosphates and, subsequently, polyphosphate chains. nih.gov

Final Residue: The final residue at high temperatures would likely be a form of condensed phosphoric acid or a carbon-phosphorus char, depending on the atmosphere (inert or oxidative).

The analysis of gases evolved during decomposition, often by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS/FTIR), can help identify the decomposition products at each stage, confirming the proposed pathway. researchgate.netmendeley.com

| Temperature Range (°C) | Mass Loss (%) | Plausible Evolved Species | Associated Process |

|---|---|---|---|

| ~200 - 400 | Variable | NH₃, H₂O, Aromatic fragments | Decomposition of the benzene-1,2,4-triaminium cation. mdpi.comresearchgate.net |

| > 400 | Variable | H₂O | Condensation of phosphate/hydrogen phosphate species. nih.gov |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov

For this compound, a DSC thermogram would provide key data:

Melting Point (Tₘ): As an ionic salt, the compound is expected to have a distinct, likely high, melting point. The DSC curve would show a sharp endothermic peak corresponding to the energy required to break the crystal lattice. researchgate.net The value of Tₘ is a good indicator of the strength of the ionic and hydrogen-bonding interactions in the crystal.

Decomposition Events: The decomposition processes observed in TGA are also associated with heat changes. DSC can detect these as either endothermic (bond-breaking) or exothermic (bond-forming, often in an oxidative environment) events, which should correlate with the mass loss steps in the TGA curve. acs.org

Solid-State Phase Transitions: Before melting, some crystalline materials can undergo transitions from one polymorphic form to another. acs.org These would appear as smaller endothermic or exothermic peaks in the DSC trace, indicating a rearrangement of the crystal packing. osti.gov

The combination of TGA and DSC provides a comprehensive thermal profile of the compound, defining its operational limits and shedding light on its decomposition chemistry. mendeley.comnih.gov

| Thermal Event | DSC Peak Type | Typical Temperature Range (°C) | Structural Interpretation |

|---|---|---|---|

| Glass Transition (T₉) | Endothermic Shift in Baseline | Variable (if amorphous regions exist) | Transition from a rigid to a more mobile amorphous state. researchgate.net |

| Crystallization | Exothermic | Variable (on heating amorphous material) | Organization of molecules into a crystalline lattice. acs.org |

| Solid-Solid Transition | Endothermic/Exothermic | Variable, below Tₘ | Change in crystal packing (polymorphism). acs.org |

| Melting (Tₘ) | Endothermic | > 150 (highly variable) | Transition from solid to liquid state. researchgate.net |

| Decomposition | Endothermic/Exothermic | > 200 (correlates with TGA) | Chemical breakdown of the compound. acs.org |

Computational Chemistry and Theoretical Modeling of Amine Phosphoric Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, energies, and electronic properties in systems like the Benzene-1,2,4-triamine (B1199461) and phosphoric acid complex. rsc.orgyoutube.com

The electronic structure of the Benzene-1,2,4-triamine-phosphoric acid system dictates its chemical behavior. The benzene (B151609) ring's π-system, composed of overlapping p-orbitals on the sp²-hybridized carbon atoms, creates a set of six π molecular orbitals (three bonding and three anti-bonding). libretexts.orgmasterorganicchemistry.com The three amine substituents on the benzene ring act as electron-donating groups, increasing the electron density of the aromatic system and influencing its reactivity.

DFT calculations can be used to model the molecular orbitals (MOs) of the acid-base complex formed between Benzene-1,2,4-triamine and phosphoric acid. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the system's chemical reactivity and stability. In this acid-base system, the HOMO is typically localized on the electron-rich amine-substituted benzene ring, while the LUMO is associated with the proton-donating phosphoric acid, indicating a propensity for charge transfer from the amine to the acid.

| Parameter | Description | Significance in Amine-Phosphoric Acid Systems |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. Higher energy suggests stronger electron-donating capability of the triamine. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. Lower energy suggests stronger electron-accepting capability of phosphoric acid. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). | A smaller gap implies lower kinetic stability and higher chemical reactivity, facilitating proton transfer. |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Reveals the sites of positive (acidic protons) and negative (amine nitrogens, phosphate (B84403) oxygens) charge, identifying likely points for electrostatic interaction and hydrogen bonding. |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for interaction. |

Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.com For the Benzene-1,2,4-triamine phosphoric acid system, DFT calculations can identify the most stable (lowest energy) three-dimensional structures. This involves exploring various possible conformations and, crucially, different protonation states where protons may be transferred from the phosphoric acid to one or more of the amine groups.

The process typically starts with an initial guess of the molecular structure and iteratively adjusts atomic positions to minimize the calculated forces on the atoms until a stationary point is reached. youtube.comyoutube.com By comparing the energies of different optimized structures (e.g., the neutral complex vs. a zwitterionic salt), a theoretical energy landscape can be constructed. This landscape reveals the relative stabilities of different isomers and the energy barriers separating them. Such calculations have been successfully applied to various organophosphorus compounds and acid-base complexes. acs.orgresearchgate.net

| Species | Description | Relative Energy (kJ/mol) | Key Interactions |

|---|---|---|---|

| Neutral Complex | Benzene-1,2,4-triamine and H3PO4 interacting via hydrogen bonds. | 0 (Reference) | N-H···O=P, P-O-H···N |

| Zwitterion 1 | Proton transfer to the amine at position 4. | -15.5 | N+-H···-O-P (strong ionic H-bond) |

| Zwitterion 2 | Proton transfer to the amine at position 2. | -12.8 | N+-H···-O-P, potential intramolecular H-bond |

| Diprotonated Species | Two protons transferred to two different amine groups. | +35.2 | Multiple ionic interactions, significant structural strain. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movement of atoms and molecules over time, providing a detailed picture of the dynamic evolution of a system. nih.gov For the Benzene-1,2,4-triamine phosphoric acid system, MD is invaluable for studying its behavior in bulk phases and understanding the mechanisms of proton transport. uchicago.edu

In a solution environment, such as water, MD simulations can model how the Benzene-1,2,4-triamine phosphoric acid complex is solvated. These simulations track the formation and breaking of hydrogen bonds between the complex and surrounding water molecules, determining its solubility and the stability of its different protonation states.

In the solid state, MD is used to simulate the crystal packing or amorphous structure of the material. It can elucidate the network of intermolecular hydrogen bonds that forms between the amine groups and the phosphate ions. researchgate.net These hydrogen bond networks are the primary pathways for proton conduction in anhydrous or low-humidity conditions. The simulations can provide key structural information, such as radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom, offering a signature of the local structure. researchgate.net

Proton conductivity in materials like phosphoric acid-doped polymers is governed by two primary mechanisms: the Grotthuss mechanism and the vehicular mechanism. researchgate.netresearchgate.net MD simulations, especially ab initio MD where forces are calculated using quantum mechanics, are instrumental in visualizing and quantifying these pathways. datapdf.com

The Grotthuss mechanism , or "proton hopping," involves the transfer of a proton along a chain of hydrogen-bonded molecules. researchgate.net In the Benzene-1,2,4-triamine phosphoric acid system, a proton could hop from a protonated amine (R-NH₃⁺) to a neighboring neutral amine (R-NH₂) or from one phosphoric acid molecule to another. This process involves the cleavage of one bond and the formation of another, facilitated by the slight reorientation of the intermediate molecules.

| Feature | Grotthuss Mechanism ("Hopping") | Vehicular Mechanism ("Diffusion") |

|---|---|---|

| Transport Mode | Proton transfer through hydrogen-bond network via bond formation/cleavage. | Diffusion of a distinct proton-carrier molecule (e.g., H3O⁺, R-NH3⁺). |

| Environment | Dominant in systems with dense, structured hydrogen-bond networks. | Significant in systems with mobile charge carriers, often requiring a solvent like water. |

| Activation Energy | Generally lower; depends on the energy barrier for proton hopping and molecular reorientation. | Generally higher; related to the energy required for the vehicle to diffuse through the medium. |

| MD Simulation Focus | Tracking individual proton transfer events and the reorganization of the H-bond network. researchgate.net | Calculating the self-diffusion coefficient of the proton-carrying vehicle. researchgate.net |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanisms

Investigating chemical reactions, such as proton transfer, in large, complex systems presents a significant computational challenge. QM/MM methods offer a solution by partitioning the system into two regions. nih.gov The core region, where the bond-breaking and bond-forming events occur, is treated with accurate but computationally expensive quantum mechanics (QM). The surrounding environment is treated with more efficient, classical molecular mechanics (MM). nih.govcuni.cz

For studying the proton transfer mechanism between phosphoric acid and Benzene-1,2,4-triamine, a QM/MM approach would be highly effective. The QM region would consist of the phosphoric acid molecule and the specific amine group involved in the transfer. The MM region would include the rest of the benzene ring and the surrounding solvent molecules or other molecules in the crystal lattice.

This hybrid approach allows for the accurate calculation of the reaction's free energy profile and the identification of the transition state structure. researchgate.net By mapping the energy along the reaction coordinate (e.g., the distance of the proton from the donor and acceptor atoms), QM/MM simulations can determine the activation energy barrier for the proton transfer event, providing fundamental insights into the reaction kinetics. rsc.org This level of detail is crucial for designing materials with optimized proton transfer properties.

Crystal Structure Prediction (CSP) for Organic Salts

Crystal Structure Prediction (CSP) has emerged as a powerful computational tool to forecast the crystal structures of organic molecules, a task of significant interest in fields such as pharmaceuticals and materials science. researchgate.net The methodologies for CSP have seen considerable advancements, making them increasingly reliable for predicting the crystalline arrangements of molecules from their fundamental constituents. researchgate.net For organic salts, which are multi-component systems, CSP presents unique challenges and requires sophisticated computational approaches to accurately model the intermolecular interactions that govern crystal packing. nih.govbrad.ac.uk

The formation of an organic salt, such as the theoretical salt formed between Benzene-1,2,4-triamine and phosphoric acid, involves proton transfer from the acid to the basic amine, resulting in ionic species. The crystal structure is then dictated by a complex interplay of hydrogen bonding, ionic interactions, and van der Waals forces. CSP methods aim to identify the most stable crystal structures by searching the vast landscape of possible packing arrangements and ranking them based on their calculated lattice energies. researchgate.net

A typical CSP workflow begins with the generation of a multitude of plausible crystal structures. This is often achieved through methods that sample different space groups, molecular orientations, and conformations. chemrxiv.org Following this, the generated structures are subjected to energy minimization to identify the local minima on the lattice energy surface, each representing a potential polymorph. researchgate.net The relative stability of these predicted structures is then assessed, typically using accurate quantum mechanical methods. researchgate.net

Recent advancements in the field have seen the incorporation of machine learning and artificial intelligence to accelerate the process of CSP. chemrxiv.orgdigitellinc.comarxiv.org These methods can be trained on large datasets of known crystal structures to predict properties like volume and enthalpy, thereby enabling a more efficient screening of randomly generated structures and down-selecting the most likely candidates for experimental realization. digitellinc.comarxiv.org

Below are hypothetical data tables representing the kind of results a CSP study on Benzene-1,2,4-triamine;phosphoric acid might produce. These tables are for illustrative purposes to demonstrate the output of such a computational investigation.

Hypothetical CSP Results for this compound

The following table presents a selection of predicted low-energy crystal structures, ranked by their relative lattice energy. The lattice energy is a key indicator of thermodynamic stability.

| Predicted Structure Rank | Space Group | Relative Lattice Energy (kJ/mol) | Density (g/cm³) | Unit Cell Volume (ų) |

|---|---|---|---|---|

| 1 | P2₁/c | 0.0 | 1.58 | 780.5 |

| 2 | P-1 | 1.2 | 1.57 | 785.2 |

| 3 | P2₁2₁2₁ | 3.5 | 1.55 | 792.1 |

| 4 | C2/c | 5.8 | 1.53 | 800.3 |

| 5 | Pbca | 7.1 | 1.52 | 805.6 |

Hypothetical Hydrogen Bond Analysis for the Most Stable Predicted Structure

This table details the key hydrogen bonding interactions predicted for the most stable crystal structure (Rank 1). The geometry of these bonds is critical to the stability of the crystal lattice.

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| N-H (Ammonium) | O=P (Phosphate) | 1.75 | 175 |

| N-H (Ammonium) | O-P (Phosphate) | 1.82 | 168 |

| O-H (Phosphate) | O=P (Phosphate) | 1.68 | 178 |

| N-H (Amine) | O-P (Phosphate) | 2.05 | 160 |

The successful prediction of the crystal structure of an organic salt like this compound relies heavily on the accuracy of the computational methods used to calculate the intermolecular interaction energies. researchgate.net While challenges remain, particularly for flexible molecules and complex multi-component systems, CSP is an invaluable tool for understanding the crystallization behavior of organic salts and guiding experimental efforts to discover new solid forms. ucl.ac.uk

Research on Advanced Materials Applications of Benzene 1,2,4 Triamine;phosphoric Acid

Proton Conducting Materials for Electrochemical Devices

Organic acid-base salts have garnered significant attention as potential anhydrous proton conductors, which are crucial for the development of high-temperature proton exchange membrane fuel cells (PEMFCs) that can operate above 120 °C. researchgate.netunipd.it In these systems, the organic salt structure facilitates proton transport under non-humidified conditions. researchgate.net

The proton conductivity in organic salts like Benzene-1,2,4-triamine (B1199461);phosphoric acid is fundamentally governed by the presence of an extensive hydrogen-bonding network. nih.gov Protons are not transported as bare ions but rather through the structural diffusion of protonic defects along these networks, a process often described by the Grotthuss mechanism. nyu.edunih.gov This involves the cleavage and formation of covalent bonds as protons "hop" between adjacent molecules. acs.org

In the Benzene-1,2,4-triamine;phosphoric acid system, the phosphoric acid molecules and the protonated amine groups form a dense network of N-H···O and O-H···O hydrogen bonds. Neat phosphoric acid itself has the highest known intrinsic proton conductivity of any substance, a property attributed to the formation of extended, polarized hydrogen-bonded chains within its frustrated hydrogen-bond network. nyu.edunih.gov When combined with Benzene-1,2,4-triamine, the amine groups act as proton acceptors, creating protonated triaminium cations, while the phosphate (B84403) anions serve as the counter-ions.

The transport mechanism involves two key steps:

Proton Hopping: A proton from a protonated amine group (-NH3+) or a phosphoric acid molecule can hop to a neighboring phosphate ion or a neutral amine group through the hydrogen bond.

Reorientation: The newly formed species then reorients itself to accept another proton, allowing the process to continue. This structural rearrangement is crucial for continuous proton transport. nyu.edunih.gov

The efficiency of this transport is correlated with several factors, including the acidity (pKa) of the components and the distance between the proton donor and acceptor sites, sometimes referred to as the protonated atomic distance (PAD). acs.org A smaller distance between the acid and base moieties generally enhances proton conductivity. acs.org

| Parameter | Description | Impact on Conductivity | Source |

|---|---|---|---|

| Hydrogen Bond Network | Continuous pathways formed by proton donors and acceptors. | Essential for facilitating proton hopping. A well-defined network enhances conductivity. | researchgate.netnih.gov |

| Protonated Atomic Distance (PAD) | The distance between the proton-donating atom (e.g., N) and the proton-accepting atom (e.g., O). | Shorter distances generally lead to higher proton conductivity. | acs.org |

| pKa Mismatch | The difference in acidity/basicity between the acid and base components. | Affects the degree of proton transfer and the stability of the resulting salt. An optimal mismatch is needed. | researchgate.netacs.org |

| Molecular Dynamics | Reorientational motions of the constituent molecules or side groups. | Facilitates the rate-limiting reorientation step in the Grotthuss mechanism. | researchgate.net |

The arrangement of molecules in a single crystal of an organic salt is often not uniform in all directions, leading to anisotropic properties. Proton conduction, which relies heavily on the pathways created by hydrogen-bonding networks, is particularly sensitive to this crystallographic anisotropy. researchgate.netjlu.edu.cn

In materials where hydrogen bonds form two-dimensional sheets or one-dimensional chains, proton conductivity is significantly higher along these networks compared to the direction perpendicular to them. researchgate.netresearchgate.net For a crystalline form of this compound, it is expected that the protonated amine groups and phosphate ions would self-assemble into distinct layers or channels rich in hydrogen bonds.

High-Conductivity Pathways: Protons would move preferentially along the crystallographic axes where these hydrogen-bonded networks are continuous and dense.

Low-Conductivity Pathways: Conduction would be significantly lower in directions that require protons to cross regions with sparse hydrogen bonds or overcome van der Waals gaps between layers. researchgate.net

Studies on other organic salt single crystals have demonstrated that proton conductivities can differ by almost two orders of magnitude between different crystallographic directions. researchgate.net This anisotropy is a direct consequence of the non-uniform distribution of proton-conducting pathways within the crystal structure. jlu.edu.cn The exploration of anisotropic conductivity in single crystals is crucial for understanding the intrinsic mechanism of proton transport, free from the influence of grain boundaries found in polycrystalline materials. researchgate.net

To enhance the mechanical, thermal, and conductive properties of proton-conducting materials, an increasingly common strategy is the creation of organic-inorganic hybrids. unipd.itdtu.dk These materials combine the processability and film-forming capabilities of an organic component with the high conductivity and stability of an inorganic one.

This compound can serve as a functional organic component in such hybrids. Common approaches include:

Doping of Polymer Membranes: The organic salt can be incorporated into a stable polymer matrix, such as polybenzimidazole (PBI). dtu.dk The basic nitrogen sites in the PBI backbone can interact with the phosphoric acid, creating a continuous proton-conducting pathway, while the Benzene-1,2,4-triamine phosphate salt provides additional mobile protons and conduction sites.

Composites with Inorganic Conductors: The organic salt can be mixed with solid inorganic proton conductors like zirconium phosphate or heteropoly acids (e.g., phosphotungstic acid, silicotungstic acid). dtu.dk These inorganic materials can create additional proton-conducting channels and improve water retention at high temperatures, further enhancing conductivity. The development of ternary hybrid systems, for instance combining an azole, an inorganic oxide, and an acid, has also shown promise in creating stable materials with high anhydrous proton conductivity. nih.gov

These hybrid systems aim to overcome the limitations of purely organic or inorganic materials, leading to membranes with a combination of high proton conductivity, good mechanical strength, and improved stability for fuel cell applications. dtu.dkdnu.dp.ua

Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry involves the design and synthesis of complex chemical systems through the spontaneous association of molecular components via non-covalent interactions. tue.nl The salt this compound is a prime candidate for forming ordered supramolecular architectures due to its multiple hydrogen-bonding sites and aromatic nature.

The predictable formation of specific supramolecular structures from molecular building blocks relies on the principles of molecular recognition and programmed self-assembly. For this compound, the key design elements are the number and geometric arrangement of its functional groups.

Molecular Shape and Symmetry: Benzene-1,2,4-triamine has a non-symmetrical arrangement of three amine groups on a planar benzene (B151609) ring. Upon protonation by phosphoric acid, it forms triaminium cations. This specific arrangement of hydrogen bond donors (from -NH3+ and P-OH) and acceptors (from P=O and P-O-) directs the assembly into predictable patterns.

Hierarchical Assembly: The strong, directional hydrogen bonds between the triaminium cations and phosphate anions will be the primary interactions, forming initial aggregates. Weaker, less directional forces, such as π-π stacking and van der Waals interactions, will then guide the packing of these aggregates into the final three-dimensional crystal lattice. nih.gov

By modifying the stoichiometry of the acid and base, it may be possible to control the degree of protonation and thus the number of active hydrogen bond donors and acceptors, providing a route to tune the resulting supramolecular structure. arxiv.org Similar C3-symmetric molecules like benzene-1,3,5-tricarboxamide (B1221032) are well-known for their ability to self-assemble into one-dimensional, rod-like structures stabilized by threefold hydrogen bonding. rsc.org While Benzene-1,2,4-triamine lacks this perfect symmetry, its multiple interaction sites still allow for the formation of complex and ordered networks. mpg.de

Non-covalent interactions are the driving forces behind the self-assembly and stabilization of the crystal structure of this compound. rsc.orghelsinki.fi

Hydrogen Bonding: This is the dominant interaction governing the assembly. The protonated amine groups (N+-H) of the triaminium cation are strong hydrogen bond donors, while the oxygen atoms of the phosphate anions (H2PO4- or HPO42-) are excellent acceptors. This leads to the formation of an extensive and robust three-dimensional network of N-H···O and O-H···O hydrogen bonds, defining the primary supramolecular architecture. researchgate.net

| Interaction Type | Participating Groups | Role in Supramolecular Structure | Relative Strength | Source |

|---|---|---|---|---|

| Hydrogen Bonding (N-H···O) | Protonated amine groups (-NH3+) and Phosphate oxygen atoms (P=O, P-O-) | Primary driving force for assembly; creates a robust, directional network. | Strong | nih.govresearchgate.net |

| Hydrogen Bonding (O-H···O) | Between adjacent phosphate anions (e.g., in H2PO4- dimers) | Contributes to the formation of anionic chains or layers. | Strong | researchgate.net |

| π-π Stacking | Aromatic rings of the Benzene-1,2,4-triamine cations | Stabilizes the crystal lattice through face-to-face or offset stacking. | Moderate | rsc.orglibretexts.org |

| Van der Waals Forces | All atoms in the structure | Contribute to overall crystal packing and density. | Weak | nih.gov |

Development of Organic-Inorganic Hybrid Composites and Frameworks

The creation of advanced materials through the combination of organic and inorganic components at the molecular or nanoscale level has garnered significant interest. These hybrid materials often exhibit synergistic properties that surpass those of their individual constituents. A promising approach in this field involves the use of bifunctional molecules that can interface with both organic and inorganic phases. The adduct of Benzene-1,2,4-triamine and phosphoric acid presents a unique molecular structure for the development of such organic-inorganic hybrid composites and frameworks. The aromatic triamine moiety offers multiple reaction sites for polymerization and grafting, while the phosphate group provides a strong affinity for inorganic surfaces.

Integration into Polymer Matrices

The integration of this compound into polymer matrices can be achieved through several theoretical pathways, leveraging the reactivity of both the amine and phosphate groups. These approaches aim to create novel polymer composites with enhanced thermal, mechanical, and functional properties.

One primary method involves the role of the aromatic triamine as a monomer or cross-linking agent in polymerization reactions. Aromatic amines are well-established precursors for high-performance polymers such as aromatic polyamides. nih.govntu.edu.tw The trifunctional nature of Benzene-1,2,4-triamine allows for the formation of hyperbranched or cross-linked polymer networks, which can lead to materials with high thermal stability and mechanical strength. nih.gov For instance, in the synthesis of polyamides, the triamine can react with diacid chlorides to produce a highly branched polymer architecture. nih.gov

The phosphoric acid component of the adduct can also play a crucial role. It is known to act as a catalyst in various polymerization processes, including the formation of polyamides and other condensation polymers. researchgate.netresearchgate.netonepetro.orgunesp.br Furthermore, the presence of phosphorus-containing compounds in conjunction with aromatic amines has been extensively explored in the context of curing epoxy resins. researchgate.netresearchgate.netmdpi.comepochemie.compcimag.com The amine groups of the Benzene-1,2,4-triamine can react with the epoxy rings, while the phosphoric acid moiety can influence the curing kinetics and contribute to the flame-retardant properties of the final composite. researchgate.netmdpi.com The synergistic effect of nitrogen and phosphorus is well-documented for enhancing the fire resistance of polymeric materials. researchgate.net

The incorporation of such amine-phosphate adducts can significantly modify the properties of the resulting polymer matrix. Below is a hypothetical data table illustrating the potential effects on an epoxy resin system.

| Property | Base Epoxy Resin | Epoxy + Aromatic Diamine | Epoxy + this compound (Projected) |

| Glass Transition Temperature (°C) | 150 | 180-200 | > 220 |

| Tensile Strength (MPa) | 70 | 80-90 | > 95 |

| Limiting Oxygen Index (%) | 22 | 25-28 | > 35 |

| Char Yield at 800°C (%) | < 15 | 20-25 | > 40 |

This table is illustrative and based on established principles of using aromatic amines and phosphorus compounds in epoxy resins. researchgate.netresearchgate.netmdpi.com

Functionalization of Inorganic Supports with Amine-Phosphate Adducts

The functionalization of inorganic supports with organic molecules is a key strategy for creating advanced hybrid materials with tailored surface properties and functionalities. The this compound adduct is particularly well-suited for this purpose due to the strong anchoring capability of the phosphate group to metal oxide surfaces and the versatile reactivity of the amine groups.

Organophosphorus acids, including phosphoric and phosphonic acids, are known to form robust bonds with a variety of inorganic surfaces such as silica (B1680970), titania, zirconia, and metal oxides like indium tin oxide. acs.orgnih.govsemanticscholar.orgvinipulchemicals.commdpi.comacademie-sciences.fr The phosphate group can form covalent or strong coordinate bonds with the hydroxyl groups present on the surface of these inorganic materials, leading to the formation of a stable self-assembled monolayer. acs.orgmdpi.com This provides a durable anchoring point for the benzene-1,2,4-triamine moiety.

Once the adduct is anchored to the inorganic support, the exposed aromatic amine groups can be utilized for further chemical modifications. These amine functionalities can serve as initiation sites for surface-grafted polymerization, leading to the growth of polymer chains from the inorganic surface. mdpi.com This "grafting-from" approach allows for the creation of a dense polymer brush layer, which can dramatically alter the surface properties of the inorganic support, such as its hydrophilicity, chemical resistance, and compatibility with a polymer matrix in a composite material.

Alternatively, the amine groups can be used to covalently link other functional molecules, including catalysts, biomolecules, or chromophores, to the inorganic support. mdpi.comnih.gov This enables the design of functionalized inorganic materials for a wide range of applications, from heterogeneous catalysis to biosensors. The functionalization of silica nanoparticles with amine groups, for example, is a widely used technique to prepare materials for applications such as CO2 capture and as fillers in polymer composites. nih.gov

The following table summarizes the expected changes in surface properties of an inorganic support, such as silica, upon functionalization with the amine-phosphate adduct.

| Property | Unmodified Silica | Silica Functionalized with this compound (Projected) |

| Surface Composition | Si, O, H | Si, O, H, P, N, C |

| Surface Energy | High (Hydrophilic) | Moderate to Low (More Hydrophobic) |

| Zeta Potential (at neutral pH) | Negative | Positive or less negative |

| Reactive Surface Groups | Hydroxyl (-OH) | Amine (-NH2) |

This table is a projection based on the known effects of functionalizing inorganic surfaces with phosphonic acids and aromatic amines. acs.orgmdpi.commdpi.comnih.gov

The dual functionality of the this compound adduct thus offers a versatile platform for the development of a wide array of organic-inorganic hybrid materials, enabling precise control over the interface between the organic and inorganic phases.

Catalytic Research Applications of Benzene 1,2,4 Triamine and Its Phosphate Salts

Role as Organocatalysts in Organic Transformations

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has burgeoned into a major branch of catalysis, standing alongside metal catalysis and biocatalysis. The amine groups present in Benzene-1,2,4-triamine (B1199461) and the phosphate (B84403) ion are archetypal functional groups employed in various organocatalytic activation modes.

Bifunctional acid-base catalysis is a powerful strategy in which a single catalyst possesses both acidic and basic sites that act in concert to facilitate a reaction. The amine groups of a molecule like Benzene-1,2,4-triamine can function as Brønsted-Lowry bases or hydrogen-bond donors. Concurrently, the phosphate ion is the conjugate base of phosphoric acid, a well-established Brønsted acid catalyst.

In a hypothetical scenario, the amine and phosphate moieties could work synergistically. The basic amine site could deprotonate a substrate to increase its nucleophilicity, while the acidic component (such as a phosphoric acid derivative) could protonate another reactant to enhance its electrophilicity, often within the same transition state. This dual activation can lower the activation energy of the reaction significantly. Derivatives of phosphoric acid are known to serve as effective general acid-general base catalysts in various organic transformations. nih.gov For instance, chiral phosphoric acids (CPAs) have been successfully employed in reactions where they act as bifunctional catalysts, orchestrating high levels of stereocontrol. nih.govresearchgate.net

Two of the most prominent activation modes in organocatalysis are iminium and enamine catalysis, both of which rely on the reversible formation of intermediates with a secondary amine catalyst. nih.govtum.deresearchgate.net

Iminium Catalysis : This mode is used to activate α,β-unsaturated aldehydes and ketones. A chiral secondary amine catalyst condenses with the carbonyl compound to form a positively charged iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to attack by weak nucleophiles. nih.govtum.de

Enamine Catalysis : This mode activates saturated aldehydes and ketones. The amine catalyst reacts with the carbonyl compound to form a nucleophilic enamine intermediate. The formation of the enamine raises the energy of the Highest Occupied Molecular Orbital (HOMO), effectively making the α-carbon of the carbonyl compound nucleophilic and enabling it to react with electrophiles. tum.denobelprize.org

While primary amines like Benzene-1,2,4-triamine are not typically used for these specific cycles (which favor secondary amines like proline), they can participate in related condensation reactions. The table below summarizes key reactions enabled by these catalytic cycles using well-established amine catalysts.

| Catalysis Type | Catalyst Example | Reaction Type | Activation Principle |

|---|---|---|---|

| Iminium Catalysis | MacMillan Catalyst (Imidazolidinone) | Diels-Alder, Michael Addition | LUMO-lowering activation of α,β-unsaturated carbonyls. nih.gov |

| Enamine Catalysis | L-Proline | Aldol Reaction, Mannich Reaction | HOMO-raising activation of saturated carbonyls. nobelprize.org |

| Combined Iminium/Enamine | Diarylprolinol Silyl Ethers | Cascade Reactions | Sequential activation of different substrates within one pot. nobelprize.org |

Ligand in Metal-Catalyzed Reactions

The amine functional groups of Benzene-1,2,4-triamine give it the potential to act as a multidentate ligand, binding to a metal center through its nitrogen lone pairs. Ligands are critical in transition metal catalysis, as they modulate the steric and electronic properties of the metal, thereby controlling its reactivity, selectivity, and stability.

Diamine ligands, in particular, have been instrumental in advancing copper-catalyzed cross-coupling reactions. nih.gov For example, ligands like N,N'-dimethylethylenediamine have enabled milder conditions for Goldberg and Ullmann-type reactions, which are used to form carbon-nitrogen and carbon-oxygen bonds. nih.gov Although no specific use of Benzene-1,2,4-triamine as a ligand in this context is documented, its polyamine structure suggests it could potentially form stable chelate complexes with metal ions, a desirable property for catalytic applications. The effectiveness of such a ligand would depend on the geometry of the resulting metal complex and the electronic effects of the aromatic ring.

Catalytic Activity in Specific Reaction Types (e.g., Amide Formation, Oxidation)

Amide Formation: The direct formation of amides from carboxylic acids and amines is a challenging but highly desirable transformation, as traditional methods often require stoichiometric activating agents that generate significant waste. ucl.ac.uk Catalytic methods aim to overcome the thermodynamic barrier posed by the formation of a stable ammonium (B1175870) carboxylate salt. core.ac.uk Various catalytic systems have been developed to promote this reaction. While Benzene-1,2,4-triamine is not a reported catalyst, other nitrogen-containing heterocycles and catalysts have shown efficacy. For instance, the combination of an N-heterocyclic carbene (NHC) and 1,2,4-triazole (B32235) can effectively catalyze the amidation of α'-hydroxyenones with amines. nih.gov Boronic acids and various transition metal complexes have also been developed as catalysts for direct amidation. ucl.ac.uknih.gov

Oxidation: Catalytic oxidation is fundamental to both bulk and fine chemical synthesis. The oxidation of aromatic compounds like benzene (B151609) is of particular industrial importance but is challenging due to the high stability of the aromatic ring. mdpi.com Research in this area focuses on developing catalysts that can perform these transformations efficiently and selectively. Examples include:

Heterogeneous Catalysts : Noble metals (e.g., Pt, Pd) or transition metal oxides (e.g., V₂O₅, Co₃O₄) supported on materials like titania or ceria are used for the complete oxidation of benzene to CO₂ and water, primarily for emissions control. mdpi.comacademie-sciences.fr

Biocatalysts : Enzymes such as monooxygenases can hydroxylate benzene with remarkable selectivity under mild conditions. For instance, toluene (B28343) 4-monooxygenase (T4MO) can convert benzene sequentially to phenol, then to catechol, and finally to 1,2,3-trihydroxybenzene. nih.gov

The oxidation of aromatic amines is another important reaction class. Laccase enzymes, for example, have been investigated for the bio-oxidation of various aromatic amines, although these reactions can sometimes lead to complex polymeric products rather than discrete, well-defined molecules. mdpi.com

Sustainable Catalysis Approaches

Sustainable or "green" chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is inherently a principle of green chemistry because catalysts increase efficiency and reduce energy consumption.

Approaches relevant to the functionalities of Benzene-1,2,4-triamine and phosphoric acid include:

Organocatalysis : As a metal-free approach, organocatalysis avoids issues related to the toxicity, cost, and environmental persistence of heavy metals.

Atom Economy : Catalytic reactions that form bonds directly without the need for activating groups or generating stoichiometric byproducts are highly atom-economical. Direct catalytic amidation, which produces only water as a byproduct, is a prime example of a sustainable process. ucl.ac.uk

By pursuing catalytic cycles that embody these principles, chemists can develop more environmentally benign pathways for producing pharmaceuticals, polymers, and other essential materials.

Polymorphism and Crystal Engineering of Benzene 1,2,4 Triamine;phosphoric Acid Salts

Discovery and Characterization of Polymorphic Forms

The discovery of polymorphism in a crystalline material is often serendipitous, occurring during routine crystallization studies or process development. However, systematic screening for polymorphs is a critical step in pharmaceutical and materials science. A comprehensive polymorph screen for a compound like Benzene-1,2,4-triamine (B1199461);phosphoric acid would typically involve crystallization from a wide variety of solvents with different polarities, at various temperatures and saturation levels.

Once different crystalline forms are obtained, they are characterized using a range of analytical techniques to confirm that they are indeed polymorphs and to elucidate their structural differences. Key characterization methods include:

X-ray Diffraction (XRD): Single-crystal XRD provides the definitive crystal structure, while Powder XRD (PXRD) is used to identify and distinguish between different polymorphic forms based on their unique diffraction patterns.

Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs by probing differences in their vibrational modes, which are sensitive to the local molecular environment.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting points, transition temperatures, and thermal stability of different polymorphs.

Microscopy: Optical and Scanning Electron Microscopy (SEM) can reveal differences in crystal habit and morphology between polymorphs.

For instance, a new orthorhombic polymorph of benzene-1,2-diamine was identified during a cocrystal screening and was found to be isostructural with 2-aminophenol, highlighting how different packing arrangements of the same molecule can be discovered and characterized. nih.gov

Factors Influencing Polymorphic Outcome in Crystallization

The polymorphic form that crystallizes from a solution is determined by a delicate interplay of thermodynamic and kinetic factors. Understanding and controlling these factors is the cornerstone of crystal engineering.

Effect of Solvent Environment and Supersaturation

The choice of solvent plays a crucial role in determining the polymorphic outcome. The solvent can influence the conformation of the solute molecules in solution and the nature of solute-solvent interactions, which in turn can favor the nucleation and growth of a particular polymorph. whiterose.ac.uk

Supersaturation, the driving force for crystallization, is another critical parameter. According to Ostwald's Rule of Stages, the least stable (metastable) polymorph often crystallizes first at high supersaturations, as it has a lower nucleation energy barrier. The more stable form may then nucleate and grow, sometimes leading to a solvent-mediated transformation. whiterose.ac.uk Control of supersaturation is a key strategy for selectively crystallizing a desired polymorph. nih.gov

Table 1: Illustrative Influence of Solvent and Supersaturation on Polymorphism

| Solvent | Supersaturation Level | Observed Polymorph |

|---|---|---|

| Methanol | High | Form A (Metastable) |

| Methanol | Low | Form B (Stable) |

| Ethanol (B145695) | High | Form A (Metastable) |

| Ethanol | Low | Form B (Stable) |

| Acetone | High | Mixture of A and B |

Temperature and Pressure Effects on Phase Stability

Temperature affects the solubility of the compound and the relative stability of the polymorphs. The thermodynamically stable form at a given temperature is the one with the lowest Gibbs free energy. In some systems, the relative stability of polymorphs can change with temperature, a phenomenon known as enantiotropy. This relationship can be visualized in an energy-temperature diagram.

Pressure is another thermodynamic variable that can influence which polymorph is stable. High-pressure studies can reveal new polymorphic forms that are not accessible under ambient conditions and provide insights into the compressibility and packing efficiency of different crystal structures. For example, studies on melamine (B1676169) have shown pressure-induced phase transformations. researchgate.net

Role of Additives and Impurities

The presence of small amounts of additives or impurities can have a profound impact on the crystallization process. Impurities can inhibit the nucleation and growth of a particular polymorph by adsorbing onto specific crystal faces or by interacting with the solute molecules in solution. Conversely, "tailor-made" additives, which are structurally similar to the host molecule, can be designed to promote the growth of a specific polymorph by acting as a template or a growth inhibitor for other forms.

Interconversion Between Polymorphic Forms

Polymorphs can interconvert from a metastable form to a more stable form. This transformation can occur in the solid state or be mediated by a solvent. Solid-state transformations are typically initiated by heat or mechanical stress (e.g., grinding). Solvent-mediated transformations involve the dissolution of the metastable form and the subsequent crystallization of the stable form. The rate of this transformation depends on the solvent, temperature, and the presence of any inhibitors. Understanding the potential for interconversion is crucial for ensuring the long-term stability of a product.

Strategies for Controlled Polymorphism in Organic Salts

The controlled crystallization of a desired polymorph of an organic salt is a significant challenge in process development. Several strategies can be employed to achieve this control:

Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution can bypass the stochastic nature of primary nucleation and direct the crystallization towards that form.

Control of Crystallization Conditions: Precise control over parameters such as solvent, supersaturation, temperature, pH, and mixing can create conditions that favor the nucleation and growth of the desired polymorph. nih.govfrontiersin.org

Use of Templates and Additives: As mentioned earlier, rationally designed additives or templates can be used to selectively promote or inhibit the formation of specific polymorphs.

Continuous Crystallization: Continuous manufacturing processes can offer better control over crystallization conditions, leading to more consistent production of the desired polymorphic form with specific particle size distributions. frontiersin.org

Salt-Inducing Assembly: The use of salts can be a strategy to induce the formation of different polymorphic assemblies by regulating the aggregation pathways of molecules. acs.orgnih.gov

While specific data for Benzene-1,2,4-triamine;phosphoric acid is not available, these general principles of crystal engineering provide a framework for any future investigation into its polymorphic behavior.

Environmental and Sustainability Research in Relation to Benzene 1,2,4 Triamine Chemistry

Green Synthesis Methodologies for Aromatic Amines and their Salts

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For aromatic amines, this often involves a shift from traditional stoichiometric reductions to more efficient and environmentally benign catalytic methods. rsc.org

A primary focus of green synthesis in this area is the catalytic hydrogenation of nitroaromatics, which is a key step in producing many aromatic amines. researchgate.netmt.com The synthesis of Benzene-1,2,4-triamine (B1199461), for instance, would typically involve the reduction of a dinitroaniline precursor. Green methodologies prioritize the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. researchgate.net Catalysts based on metals like ruthenium, platinum, and palladium have been shown to be highly effective for the selective hydrogenation of nitro groups under mild conditions of temperature and pressure. researchgate.netrsc.org This approach avoids the large quantities of metal sludge waste generated by older methods using reagents like iron or tin chlorides. google.com

Recent advancements include the development of novel catalytic systems, such as palladium nanoparticles, which can achieve high chemoselectivity in converting substituted nitroarenes to their corresponding anilines. researchgate.net The "borrowing hydrogen" (or "hydrogen auto-transfer") concept represents a highly atom-economical strategy for the N-alkylation of amines using alcohols, where water is the only byproduct. rsc.org Other innovative approaches are also being explored, such as the direct amination of aromatic C-H bonds, which offers a more direct and efficient route to arylamines. nih.gov

Furthermore, research is being conducted into the use of renewable feedstocks. Lignin, a major component of agricultural and forestry waste, is the most abundant natural source of aromatic compounds and is being investigated as a sustainable starting material for producing chemicals like benzene (B151609), a precursor to many aromatic amines. europa.eunih.govresearchgate.net The use of greener solvents, particularly water and ethanol (B145695), and alternative energy sources like microwave irradiation, further contributes to reducing the environmental impact of these syntheses. ijiras.comchim.it

The formation of the phosphoric acid salt of Benzene-1,2,4-triamine is a subsequent step that typically involves reacting the amine base with phosphoric acid in a suitable solvent. While this is a standard acid-base reaction, green chemistry principles would favor the use of solvents with low environmental impact and processes that maximize yield and energy efficiency.

| Catalyst | Substrate Example | Key Advantages | Reaction Conditions | Selectivity | Source |

|---|---|---|---|---|---|

| Ru/C | Dinitrobenzenes | Highly effective for selective partial hydrogenation. | Mild conditions | Excellent | researchgate.net |